molecular formula C20H25N3O5S B2453222 N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide CAS No. 1091441-57-4

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide

Cat. No.: B2453222
CAS No.: 1091441-57-4
M. Wt: 419.5
InChI Key: QYLGCUCHUSKOSD-UHFFFAOYSA-N
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Description

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide is a complex organic compound characterized by its unique structural features, which include a sulfonamide group, a methoxy group, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Coupling with Ethylamine: : The sulfonamide intermediate is then reacted with ethylamine under controlled conditions to introduce the ethyl group. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.

  • Amidation Reaction: : The final step involves the reaction of the intermediate with 4-propionamidobenzoyl chloride to form the target compound. This step is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s properties and reactivity.

  • Reduction: : The sulfonamide group can be reduced to an amine, which may be useful in further synthetic modifications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical reactions.

  • Material Science: : The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and propionamide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
  • N-(2-(4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide
  • N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-acetamidobenzamide

Uniqueness

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonamide and propionamide functionalities, provides a unique profile that differentiates it from similar compounds.

Properties

IUPAC Name

N-[2-[(2-methoxy-4-methylphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-4-19(24)23-16-8-6-15(7-9-16)20(25)21-11-12-22-29(26,27)18-10-5-14(2)13-17(18)28-3/h5-10,13,22H,4,11-12H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLGCUCHUSKOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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